2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C25H24O6. This compound is known for its unique structural features, which include methoxy groups and a phenylethenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethenyl moiety can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The methoxy groups and phenylethenyl moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate
- 2-methoxy-4-[(E)-2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl benzoate
- 2-methoxy-4-[(E)-2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 4-methylbenzoate
Uniqueness
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of methoxy groups and phenylethenyl moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H24O6/c1-27-21-14-18(11-10-17-8-6-5-7-9-17)12-13-20(21)31-25(26)19-15-22(28-2)24(30-4)23(16-19)29-3/h5-16H,1-4H3/b11-10+ |
InChI Key |
RRNKEAKOYVNWBQ-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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